Sitophilure
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Overview
Description
5R-Hydroxy-4S-methylheptan-3-one is a beta-hydroxy ketone.
Scientific Research Applications
Synthesis of Sitophilure
This compound, primarily recognized as an aggregation pheromone of pests like Sitophilus oryzae and Sitophilus zeamais, has been the focus of various synthesis efforts. Researchers have achieved asymmetric synthesis with high enantiomeric excess, emphasizing its importance in pheromone chemistry. For instance, the asymmetric synthesis of this compound was accomplished with a 42% overall yield and a remarkable 97% enantiomeric excess, employing an innovative approach involving an asymmetric acyl-thiazolidinethione propionate aldol reaction (Lu et al., 2009). Similarly, another study achieved the asymmetric synthesis of (+)-sitophilure with an 18% overall yield and 82% enantiomeric excess, highlighting the complexity and precision involved in these synthetic processes (Pilli & Riatto, 1999).
Application in Pest Management
This compound plays a significant role in pest management due to its function as an aggregation pheromone. Studies have explored its synthesis for use in controlling pest populations in stored grain. The understanding of its chemical structure and the ability to produce it synthetically aids in developing strategies to mitigate pests that threaten stored food supplies. For example, research into the olfactory perception of aggregation pheromones, including this compound, provides insights into the behavioral patterns of pests and opens pathways for developing more effective pest control methods (Levinson et al., 1990).
Properties
CAS No. |
71699-35-9 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4S,5R)-5-hydroxy-4-methylheptan-3-one |
InChI |
InChI=1S/C8H16O2/c1-4-7(9)6(3)8(10)5-2/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
GEZUGFBWAPDBGZ-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)C(=O)CC)O |
SMILES |
CCC(C(C)C(=O)CC)O |
Canonical SMILES |
CCC(C(C)C(=O)CC)O |
Synonyms |
sitophilure sitophilure, (R*,R*)-isomer sitophilure, (R-(R*,R*))-isomer sitophilure, (R-(R*,S*))-isomer sitophilure, (S(R*,R*))-isomer sitophilure, (S-(R*,S*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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